

CAS number and molecular structure of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

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Compound of Interest

Compound Name: 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Cat. No.: B187102

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An In-depth Technical Guide to 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

This technical guide provides comprehensive information on the chemical properties, molecular structure, and synthesis of **2-Chloro-6-ethoxyquinoline-3-carbaldehyde**, a key intermediate in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Compound Information

2-Chloro-6-ethoxyquinoline-3-carbaldehyde is a quinoline derivative characterized by a chlorine atom at the 2-position, an ethoxy group at the 6-position, and a carbaldehyde (formyl) group at the 3-position. Its unique substitution pattern makes it a valuable building block for the synthesis of a wide range of heterocyclic compounds with potential biological activities.

Physicochemical and Identification Data

The following table summarizes the key quantitative and identifying data for **2-Chloro-6-ethoxyquinoline-3-carbaldehyde**.

Property	Value	Reference(s)
CAS Number	281208-98-8	[1] [2]
Molecular Formula	C ₁₂ H ₁₀ ClNO ₂	[1] [2]
Molecular Weight	235.67 g/mol	[2] [3]
Appearance	Beige to off-white solid	[1]
Density	1.302 g/cm ³	[3]
Boiling Point	384 °C at 760 mmHg	[3]
Flash Point	186 °C	[3]
Refractive Index	1.639	[3]
Vapor Pressure	4.23 x 10 ⁻⁶ mmHg at 25°C	[3]
SMILES String	CCOc1ccc2nc(Cl)c(C=O)cc2c 1	[2]
InChI Key	BNLBVGHJJYCBEJ- UHFFFAOYSA-N	[2]

Safety and Handling

This compound is classified with the GHS07 pictogram and a "Warning" signal word. The primary hazard statements are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation)[\[2\]](#). Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical.

Molecular Structure

The molecular structure of **2-Chloro-6-ethoxyquinoline-3-carbaldehyde** is depicted below. The diagram was generated using the DOT language and illustrates the connectivity of the atoms within the molecule.

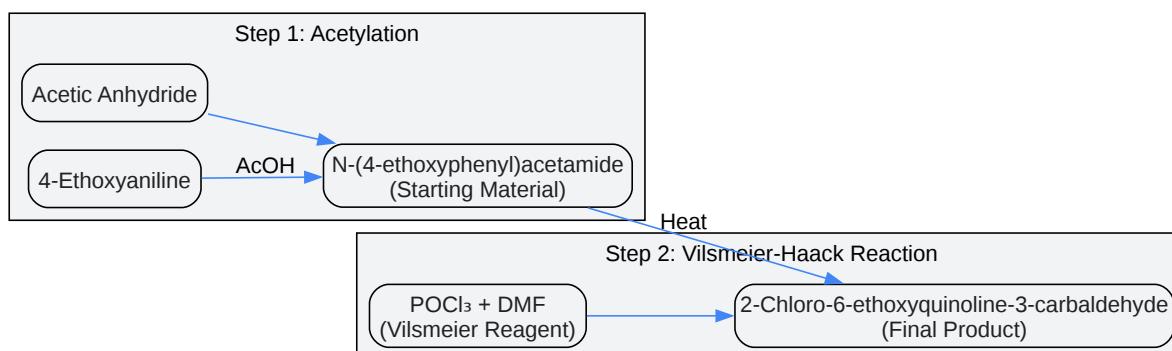
Caption: 2D molecular structure of **2-Chloro-6-ethoxyquinoline-3-carbaldehyde**.

Synthesis and Experimental Protocols

The primary synthetic route for **2-Chloro-6-ethoxyquinoline-3-carbaldehyde** and its analogs is the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic compounds. In this case, the synthesis starts from the corresponding substituted acetanilide.

The overall synthetic pathway can be visualized as a two-step process:

- Acetylation: Conversion of 4-ethoxyaniline to N-(4-ethoxyphenyl)acetamide.
- Vilsmeier-Haack Cyclization and Formylation: Reaction of N-(4-ethoxyphenyl)acetamide with the Vilsmeier reagent (formed *in situ* from phosphorus oxychloride and dimethylformamide) to yield the final product.



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Caption: Synthetic workflow for **2-Chloro-6-ethoxyquinoline-3-carbaldehyde**.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of structurally similar 6-substituted-2-chloroquinoline-3-carbaldehydes.

Step 1: Synthesis of N-(4-ethoxyphenyl)acetamide

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxyaniline (1 equivalent) in glacial acetic acid.
- Addition of Reagent: Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.
- Reaction: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water with stirring.
- Isolation: The solid product, N-(4-ethoxyphenyl)acetamide, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water if necessary.

Step 2: Synthesis of **2-Chloro-6-ethoxyquinoline-3-carbaldehyde**

- Preparation of Vilsmeier Reagent: In a three-necked flask fitted with a dropping funnel, a condenser, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.
- Addition of POCl_3 : Add phosphorus oxychloride (POCl_3 , 3.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir for 30 minutes at 0 °C.
- Addition of Acetanilide: Add N-(4-ethoxyphenyl)acetamide (1 equivalent), prepared in Step 1, portion-wise to the Vilsmeier reagent.
- Reaction: After the addition, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The reaction should be monitored by TLC.
- Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

- Neutralization and Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms. Collect the crude product by vacuum filtration.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate or an ethanol/water mixture, to yield pure **2-Chloro-6-ethoxyquinoline-3-carbaldehyde** as a beige to off-white solid.

This guide provides a foundational understanding of **2-Chloro-6-ethoxyquinoline-3-carbaldehyde**, its properties, and its synthesis. Researchers can use this information as a starting point for their work in synthesizing novel quinoline-based compounds for various applications in medicinal chemistry and materials science.

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References

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